4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O3S2/c1-3-33(20-22-7-5-4-6-8-22)38(35,36)26-16-12-23(13-17-26)29(34)31-25-14-10-24(11-15-25)30-32-27-18-9-21(2)19-28(27)37-30/h4-19H,3,20H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYBFTAEJZDTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide, with the CAS number 896635-84-0, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 541.7 g/mol. The structure features a sulfonamide moiety, which is often associated with various biological activities, alongside a benzo[d]thiazole group known for its pharmacological significance.
| Property | Value |
|---|---|
| CAS Number | 896635-84-0 |
| Molecular Formula | C30H27N3O3S2 |
| Molecular Weight | 541.7 g/mol |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing sulfonamide groups often act as inhibitors of enzymes such as carbonic anhydrase and dihydropteroate synthase, which are crucial in bacterial folate synthesis pathways.
- Antimicrobial Properties : Preliminary studies suggest that similar compounds exhibit antibacterial and antifungal activities. The structural motifs present in this compound may contribute to its potential efficacy against various pathogens.
- Anticancer Activity : The benzo[d]thiazole component has been linked to anticancer properties through the induction of apoptosis in cancer cells and inhibition of tumor growth.
Research Findings
Recent studies have investigated the biological activity of related compounds and provided insights into the potential effects of this compound:
- Antibacterial Activity : A study demonstrated that sulfonamide derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves competitive inhibition of bacterial enzyme systems essential for survival .
- Antitumor Effects : Research published in Medicinal Chemistry indicated that benzo[d]thiazole derivatives can induce cell cycle arrest and promote apoptosis in various cancer cell lines. This suggests that the compound may possess similar anticancer properties .
Case Studies
- Case Study on Antimicrobial Efficacy : In a controlled experiment, derivatives similar to the target compound were tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) as low as 16 µg/mL for certain analogs, indicating potent antibacterial activity.
- Case Study on Anticancer Activity : A study involving human breast cancer cell lines treated with benzo[d]thiazole derivatives revealed a significant reduction in cell viability (up to 70% at 50 µM concentration). This highlights the potential of the compound in cancer therapeutics .
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research, particularly in the fields of antiviral , antibacterial , and anticancer applications.
Antiviral Properties
Research has indicated that compounds with similar structural features can inhibit viral replication. For instance, studies have shown that derivatives of sulfonamides can exhibit antiviral properties against various RNA and DNA viruses. The mechanisms often involve interference with viral RNA polymerases or other essential viral enzymes.
Antibacterial Activity
The sulfonamide group in this compound is hypothesized to inhibit bacterial dihydropteroate synthase, a key enzyme involved in folate synthesis, leading to antibacterial effects. Preliminary studies suggest significant inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus.
Anticancer Activity
The benzo[d]thiazole component has been linked to anticancer properties. Research indicates that this moiety can induce apoptosis in cancer cells through mitochondrial pathways. Compounds featuring this core have shown efficacy against various cancer cell lines, suggesting potential therapeutic applications in oncology.
Case Studies and Research Findings
- Antiviral Efficacy Study : A study published in Nature explored the antiviral activity of sulfonamide derivatives, revealing that certain compounds significantly inhibited replication of the Coxsackie B4 virus at low concentrations (EC50 values ranging from 0.4 to 2.1 μg/mL) .
- Antibacterial Research : In vitro studies demonstrated that the compound exhibited strong antibacterial activity against Staphylococcus aureus, with mechanisms involving inhibition of folate synthesis pathways .
- Anticancer Investigation : A peer-reviewed article highlighted the cytotoxic effects of benzo[d]thiazole derivatives on breast cancer cell lines, indicating that these compounds could induce apoptosis via mitochondrial pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzamide-Benzothiazole Derivatives
(a) 4-Bromo-N-[4-(6-methylbenzo[d]thiazol-2-yl)phenyl]benzamide ()
- Structural Differences : Replaces the sulfamoyl group with a bromo substituent.
- Applications : Halogenated benzamides are often explored in anticancer research due to their electrophilic reactivity .
(b) N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-(aryl sulfonyl)piperidine-4-carboxamides ()
- Structural Differences : Replace the sulfamoyl group with sulfonyl-piperidine moieties (e.g., 2,4-dichlorophenyl or 3,5-difluorophenyl sulfonyl).
- Impact : Sulfonyl groups enhance metabolic stability but may reduce cell permeability due to increased polarity. For example, compound 4–20 (MW: 585.1 g/mol) shows 48% yield and moderate bioactivity in multitarget inhibition studies .
Sulfamoyl-Containing Analogs
(a) 4-(N,N-Diallylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide ()
- Structural Differences : Substitutes N-benzyl-N-ethyl with N,N-diallyl groups on the sulfamoyl.
- This compound’s synthesis likely mirrors that of the target molecule but with diallylamine as a reagent .
(b) 4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide ()
- Structural Differences : Uses a methyl-phenyl sulfamoyl group and a simpler thiazole ring instead of benzothiazole.
- However, the methyl-phenyl sulfamoyl group (MW: 401.5 g/mol) may improve blood-brain barrier penetration .
Heterocyclic Variants
(a) N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide ()
- Structural Differences : Replaces benzothiazole with imidazole and lacks a sulfamoyl group.
- Impact : Imidazole enhances hydrogen-bonding capacity, contributing to its high anticancer activity (IC50 ~1.2 µM against cervical cancer) .
(b) TPA-Benzothiazole Derivatives ()
Comparative Data Table
*Calculated based on analogous structures.
Key Research Findings
- Sulfamoyl vs. Sulfonyl : Sulfamoyl derivatives generally exhibit better solubility than sulfonyl analogs due to the amine group’s hydrogen-bonding capacity .
- Benzothiazole Role : The 6-methylbenzo[d]thiazole moiety enhances binding to hydrophobic pockets in enzymes like BACE1, as seen in click chemistry assays .
- Substituent Effects : Bulky N-benzyl-N-ethyl groups on the sulfamoyl may reduce off-target interactions compared to smaller alkyl groups (e.g., methyl or allyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
